molecular formula C17H12BrN3O3S B3470784 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide

4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B3470784
M. Wt: 418.3 g/mol
InChI Key: BSTNDTFEBXYPQF-UHFFFAOYSA-N
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Description

4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with the molecular formula C21H15Br2N3O4. This compound features a thiazole ring, a bromobenzamide moiety, and a nitrophenyl group, making it a unique and versatile molecule in the field of organic chemistry .

Preparation Methods

The synthesis of 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-bromo-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c18-13-6-4-12(5-7-13)16(22)20-17-19-10-15(25-17)9-11-2-1-3-14(8-11)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNDTFEBXYPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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